(S)-Malaoxon
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Overview
Description
(S)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the S-enantiomer of malaoxon. It is an enantiomer of a (R)-malaoxon.
Scientific Research Applications
Degradation and Transformation Studies
Malaoxon is a transformation product of malathion, a widely used insecticide. Research has explored its degradation kinetics and the formation of transformation products during UV photolysis and TiO2 photocatalysis. The degradation kinetics of malaoxon were similar to malathion, and several transformation products were identified. These studies are crucial for understanding the environmental impact and the fate of malaoxon in nature (Bavcon Kralj et al., 2007).
Genotoxicity and DNA Damage
Malaoxon's genotoxicity has been a subject of study, especially its capacity to damage DNA. Research indicates that malaoxon can cause oxidative damage to DNA in human lymphocytes. This understanding is vital for assessing the risks associated with malaoxon exposure (Błasiak & Stankowska, 2001).
Carcinogenicity and Toxicity
Malaoxon's potential carcinogenicity and toxicity have been investigated, particularly in relation to its parent compound malathion. Studies have looked at the induction of neoplasms in animal models and the potential health impacts of malaoxon exposure. These studies contribute to the broader understanding of malaoxon's safety profile (Huff et al., 1985).
Effects on Development and Enzymes
Research has also examined the effects of malaoxon on the development of organisms like chick embryos and its impact on various enzymes. Such studies are essential for understanding malaoxon's biological effects and potential risks to wildlife and human health (Walker, 1971).
Environmental Impact
Studies have explored the environmental impact of malaoxon, particularly its effects on aquatic organisms and ecosystems. This research is crucial for developing strategies to mitigate the environmental risks posed by the use of malaoxon and related compounds (Martínez-Aguilar et al., 2018).
Metabolism and Bioactivation
Research on malaoxon has included investigations into its metabolism and bioactivation in organisms. These studies are critical for understanding how malaoxon is processed in the body and its potential toxicological effects (Buratti et al., 2005).
Properties
Molecular Formula |
C10H19O7PS |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
diethyl (2S)-2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
WSORODGWGUUOBO-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.